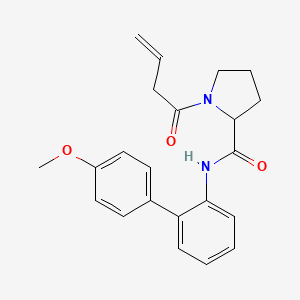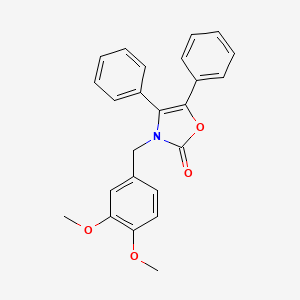
1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide, also known as compound 1, is a synthetic chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of prolinamide derivatives and has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 involves its interaction with the target protein or enzyme, leading to its inhibition. In the case of cancer, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 inhibits the proteasome, which is responsible for the degradation of proteins involved in cell growth and division. In Alzheimer's and Parkinson's, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 inhibits the aggregation of beta-amyloid and alpha-synuclein proteins, respectively, which are responsible for the formation of plaques and tangles in the brain.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects in various scientific research applications. In cancer research, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In Alzheimer's and Parkinson's research, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 has been shown to reduce the formation of beta-amyloid and alpha-synuclein aggregates, respectively, leading to the prevention of neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 in scientific research is its high potency and selectivity towards the target protein or enzyme. This makes it an attractive candidate for drug development. However, one of the limitations of using 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 is its relatively complex synthesis method, which may hinder its widespread use in research.
Future Directions
There are several future directions in which the research on 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 can be expanded. One of the potential directions is the development of novel derivatives of 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 with improved potency and selectivity towards the target protein or enzyme. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1, which can provide valuable insights into its therapeutic potential. Additionally, the use of 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 in combination with other drugs or therapies can be explored to enhance its efficacy in various diseases.
Synthesis Methods
The synthesis of 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 involves the reaction of 4'-methoxy-2-biphenylcarboxylic acid with 3-aminocrotonic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then subjected to N-protection with Boc (tert-butyloxycarbonyl) followed by the reaction with butenoyl chloride to yield the final product.
Scientific Research Applications
Compound 1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's, and Parkinson's. In cancer research, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 has shown promising results as a potent inhibitor of the proteasome, which is a key player in the degradation of proteins involved in cancer cell growth. In Alzheimer's and Parkinson's research, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, respectively, which are the hallmarks of these neurodegenerative diseases.
properties
IUPAC Name |
1-but-3-enoyl-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-7-21(25)24-15-6-10-20(24)22(26)23-19-9-5-4-8-18(19)16-11-13-17(27-2)14-12-16/h3-5,8-9,11-14,20H,1,6-7,10,15H2,2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPJFHGPBLCVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN3C(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(dicyclopropylmethyl)-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6002651.png)
![N-(2-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6002658.png)
![ethyl 1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6002665.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B6002670.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B6002680.png)
![methyl 2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6002689.png)
![2-methyl-7-{[2-(4-methylphenoxy)ethyl]sulfonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6002691.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(isopropylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6002698.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6002700.png)
![2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B6002701.png)
![3-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-1-propanol](/img/structure/B6002705.png)
![1-methyl-N-[2-(methylthio)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6002717.png)

![1-ethyl-N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6002722.png)